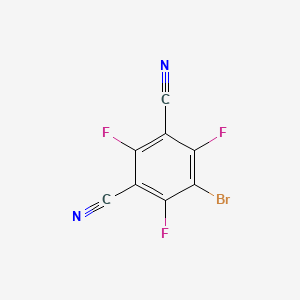

5-Bromo-2,4,6-trifluoroisophthalonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C8BrF3N2 |

|---|---|

Molecular Weight |

261.00 g/mol |

IUPAC Name |

5-bromo-2,4,6-trifluorobenzene-1,3-dicarbonitrile |

InChI |

InChI=1S/C8BrF3N2/c9-5-7(11)3(1-13)6(10)4(2-14)8(5)12 |

InChI Key |

ZEGCKAUSLVHCHK-UHFFFAOYSA-N |

Canonical SMILES |

C(#N)C1=C(C(=C(C(=C1F)Br)F)C#N)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for 5-Bromo-2,4,6-trifluoroisophthalonitrile. This reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-poor aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.orgmasterorganicchemistry.com The extensive substitution with electron-withdrawing groups on the ring is crucial for stabilizing the Meisenheimer complex, thereby facilitating this reaction pathway. wikipedia.orgnih.gov

Reactivity of Bromine and Fluorine Atoms in this compound

In the context of SNAr reactions, the relative leaving group ability of halogens follows a trend that is inverted compared to SN2 reactions of alkyl halides. quora.com The established order of reactivity for SNAr is F > Cl ≈ Br > I. masterorganicchemistry.comnih.gov This phenomenon, often termed the "element effect," is attributed to the mechanism's rate-determining step. nih.govstackexchange.com

Consequently, in this compound, the fluorine atoms are significantly more activated toward nucleophilic displacement than the bromine atom.

| Halogen Leaving Group | General Reactivity Order in SNAr | Primary Reason for Reactivity |

|---|---|---|

| Fluorine (F) | Highest | Strong inductive effect (-I) enhances the electrophilicity of the attached carbon, stabilizing the rate-determining transition state. stackexchange.com |

| Chlorine (Cl) | Intermediate | Moderate inductive effect and leaving group ability. |

| Bromine (Br) | Intermediate | Similar reactivity to chlorine; weaker inductive effect than fluorine. nih.gov |

| Iodine (I) | Lowest | Weakest inductive effect among halogens. |

Influence of Cyano Groups on SNAr Pathways

The two cyano (-CN) groups in this compound play a critical role as strong activating groups for SNAr reactions. wikipedia.org As potent electron-withdrawing groups, they function through both inductive and resonance effects to decrease the electron density of the aromatic ring. nih.gov

Their most significant contribution is the stabilization of the negatively charged Meisenheimer complex formed during the reaction. wikipedia.org When a cyano group is positioned ortho or para to the site of nucleophilic attack, it can delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the reaction. libretexts.orgmasterorganicchemistry.com A substituent in the meta position, however, cannot participate in this resonance stabilization. libretexts.org This effect is fundamental to determining which halogen on the ring is most susceptible to substitution.

Regioselectivity and Stereoelectronic Effects

The regioselectivity of SNAr reactions in this compound is dictated by the combined effects of halogen reactivity (F > Br) and the positioning of the activating cyano groups. Nucleophilic attack will preferentially occur at positions that are ortho or para to an electron-withdrawing group. libretexts.orgnih.gov

An analysis of the substitution pattern reveals the following:

Fluorine at C4: This position is para to the cyano group at C1 and ortho to the cyano group at C3. It is strongly activated by both cyano groups.

Fluorine at C2: This position is ortho to the cyano group at C1.

Fluorine at C6: This position is ortho to the cyano group at C3.

Bromine at C5: This position is meta to both cyano groups at C1 and C3.

Based on these positions, the bromine atom at C5 is the least reactive site, as it lacks the crucial ortho or para resonance stabilization from the cyano groups. libretexts.org The fluorine atoms at positions C2, C4, and C6 are all activated. The fluorine at the C4 position is expected to be the most labile leaving group due to being activated by two cyano groups (one para, one ortho), in addition to the inherent higher reactivity of fluorine in SNAr reactions. wuxibiology.comresearchgate.net Therefore, nucleophilic substitution is highly regioselective, occurring preferentially at the C4 fluorine atom.

Electrophilic Reactivity of the Aromatic Ring System

Electrophilic aromatic substitution (SEAr) reactions involve the attack of an electrophile on an electron-rich aromatic ring. wikipedia.orgmasterorganicchemistry.com The aromatic ring of this compound is characterized by extreme electron deficiency due to the cumulative electron-withdrawing effects of five halogen atoms and two cyano groups.

All halogens deactivate aromatic rings towards electrophilic attack through their strong inductive effects. wikipedia.org Furthermore, cyano groups are powerful deactivating groups due to both inductive and resonance effects. rsc.org The presence of these multiple deactivating substituents makes the aromatic nucleus highly resistant to attack by electrophiles. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are not expected to occur under typical conditions. byjus.commasterorganicchemistry.com

Reactions Involving the Nitrile Functional Groups

The two nitrile (-C≡N) groups on the molecule provide alternative sites for chemical transformation. The carbon atom of the nitrile group is electrophilic and can undergo nucleophilic addition reactions, analogous to a carbonyl carbon. libretexts.orgunizin.org

Transformations to Other Nitrogen-Containing Functionalities

The nitrile groups can be converted into several other important nitrogen-containing functional groups, primarily through reduction or hydrolysis.

Reduction to Primary Amines: Nitriles can be readily reduced to primary amines. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically used for this transformation. The reaction involves the nucleophilic addition of two hydride equivalents to the nitrile carbon, which upon aqueous workup yields the corresponding primary amine (R-CH₂NH₂). libretexts.orgunizin.orgsparkl.me This provides a pathway to synthesize aminomethyl derivatives from the isophthalonitrile core.

Hydrolysis to Amides and Carboxylic Acids: Nitriles can undergo hydrolysis in the presence of acid or base to yield amides and, upon further reaction, carboxylic acids. chemistrysteps.com The reaction proceeds via nucleophilic attack of water (under acidic conditions) or hydroxide (B78521) (under basic conditions) on the nitrile carbon. libretexts.org An amide (R-CONH₂) is formed as an intermediate. chemistrysteps.com Under mild conditions, it is sometimes possible to isolate the amide. chemistrysteps.com However, forcing conditions, such as elevated temperatures, typically lead to the complete hydrolysis of both nitrile groups to their corresponding carboxylic acids. chemistrysteps.com

| Reaction Type | Typical Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | unizin.orgorganic-chemistry.org |

| Partial Hydrolysis | H₂O, mild acid (e.g., HCl at 40°C) | Amide (-CONH₂) | libretexts.orgchemistrysteps.com |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) | chemistrysteps.com |

| Reaction with Organometallics | Grignard Reagents (R-MgX), then H₂O | Ketone (-C(O)R) | unizin.org |

Reduction and Oxidation Behavior of Nitrile Groups

The chemical behavior of the isophthalonitrile moiety in this compound is significantly influenced by the strongly electron-withdrawing fluorine atoms on the aromatic ring. This electronic deficit activates the nitrile groups towards specific transformations.

Reduction: The nitrile groups (-C≡N) on the aromatic ring can be reduced to primary amine functionalities (-CH₂NH₂). Generally, the reduction of aromatic nitriles requires potent reducing agents or catalytic hydrogenation. However, the presence of multiple electron-withdrawing groups on the benzonitrile (B105546) ring facilitates this reduction, often allowing the reaction to proceed under milder conditions and with higher yields compared to electron-rich benzonitriles. nih.gov For instance, reagents like diisopropylaminoborane, catalyzed by lithium borohydride, are effective in reducing a wide array of aromatic nitriles to their corresponding benzylamines. nih.gov The reduction of benzonitriles featuring one or more electron-withdrawing substituents is known to occur much more rapidly. nih.gov This increased reactivity suggests that the nitrile groups in this compound are highly susceptible to reduction, leading to the formation of 5-bromo-2,4,6-trifluorobenzene-1,3-bis(aminomethyl).

Oxidation: While less common for aromatic nitriles compared to reduction, the nitrile groups can undergo hydrolysis to form carboxamides and subsequently carboxylic acids. This transformation typically requires harsh conditions, such as strong acid or base catalysis at elevated temperatures. The significant stability of the aromatic nitrile bond makes it resistant to oxidation under standard conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide

The carbon-bromine (C-Br) bond in this compound is a key reaction site for building more complex molecular architectures via transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring enhances the reactivity of the aryl bromide towards oxidative addition, which is often the rate-determining step in catalytic cycles involving metals like palladium. libretexts.org This makes the compound an excellent substrate for a variety of powerful bond-forming reactions.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium(0) complex. libretexts.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The C-Br bond in this compound is highly activated towards oxidative addition, making it an ideal substrate for Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 5-position of the ring, producing complex biaryl or styrenyl compounds. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition | Purpose | Reference Example |

| Aryl Halide | This compound | Electrophile | N/A |

| Boronic Acid/Ester | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophile | scispace.com |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates C-C bond formation | scispace.comnih.gov |

| Base | K₂CO₃ or Na₂CO₃ (aqueous solution) | Activates the boronic acid | scispace.comnih.gov |

| Solvent | 1,4-Dioxane, Toluene, or DMF | Solubilizes reactants | scispace.comscielo.org.mx |

| Temperature | 80-110 °C | Provides activation energy | scispace.comnih.gov |

Buchwald-Hartwig Amination and Other Carbon-Heteroatom Couplings

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org This reaction has become a vital tool in medicinal and materials chemistry for synthesizing aryl amines, which are prevalent in many pharmaceuticals. wikipedia.org The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org

Given its activated C-Br bond, this compound is an excellent candidate for Buchwald-Hartwig amination. This reaction would allow for the direct installation of primary or secondary amines at the 5-position of the aromatic ring. The development of specialized, sterically hindered phosphine ligands has been crucial to the reaction's broad applicability, enabling the coupling of a wide variety of amines and aryl halides under mild conditions. wikipedia.orgorganic-chemistry.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Purpose | Reference Example |

| Aryl Halide | This compound | Electrophile | N/A |

| Amine | Primary or Secondary Amine (e.g., Morpholine) | Nucleophile | wikipedia.org |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Palladium Precursor | organic-chemistry.org |

| Ligand | BINAP, XPhos, or other bulky phosphine ligands | Stabilizes catalyst, promotes reductive elimination | wikipedia.org |

| Base | NaOt-Bu or K₃PO₄ | Deprotonates the amine | nih.gov |

| Solvent | Toluene or 1,4-Dioxane | Solubilizes reactants | nih.gov |

| Temperature | Room Temperature to 100 °C | Provides activation energy | organic-chemistry.org |

Based on a thorough search of scientific literature and chemical databases, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound “this compound” is not publicly available.

No peer-reviewed articles or database entries containing Nuclear Magnetic Resonance (NMR), Vibrational Spectroscopy (FTIR, Raman), High-Resolution Mass Spectrometry, X-ray Crystallography, or Electronic Spectroscopy (UV-Vis) data for this particular molecule could be located.

Therefore, it is not possible to provide the requested detailed research findings and data tables for the specified outline. The synthesis and in-depth characterization of this compound have not been reported in the accessible scientific literature.

Additionally, it is worth noting a potential discrepancy in the chemical name. Database searches for similar compounds primarily identify "5-Bromo-2-fluoroisophthalonitrile" (CAS No. 1250411-83-6), which contains only one fluorine atom. However, even for this related compound, the detailed experimental data required to construct the requested article is not available in the public domain.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 5-Bromo-2,4,6-trifluoroisophthalonitrile, DFT calculations would typically be employed to predict its molecular geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density.

From these fundamental properties, researchers can derive key reactivity descriptors, including electronegativity, chemical hardness, and electrophilicity index. These descriptors help in understanding the molecule's stability and its likely behavior in chemical reactions. For instance, the energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity. A molecular electrostatic potential (MEP) map would also be generated to visualize electron-rich and electron-poor regions, identifying potential sites for nucleophilic and electrophilic attack. However, specific DFT studies for this compound are not currently available in published literature.

Molecular Dynamics Simulations to Explore Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to understand how the molecule behaves in different solvents and how it interacts with other molecules. These simulations can reveal information about solvation shells, hydrogen bonding, and other non-covalent interactions like π–π stacking. Such studies are crucial for predicting the compound's behavior in solution and in condensed phases. At present, there are no specific molecular dynamics simulation studies published for this compound.

Ab Initio Methods for Quantum Mechanical Property Prediction

Ab initio methods are a class of quantum chemistry calculations that rely on first principles, without the use of experimental data. These methods are used to predict various molecular properties with high accuracy, such as total energy, dipole moment, and polarizability. While computationally more intensive than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide a more precise understanding of the electronic properties of this compound. There are currently no available studies that apply these ab initio methods to this specific compound.

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction involving this compound, chemists could identify the structures of transition states and intermediates. Calculating the activation energies associated with these transition states would allow for the determination of the most likely reaction pathways, whether in its synthesis or its subsequent reactions. This type of transition state analysis provides insights that are often difficult to obtain through experimental means alone. As of now, no such computational studies on the reaction mechanisms of this compound have been published.

Predictive Modeling of Chemical Behavior Based on Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. For this compound, a range of descriptors (topological, electronic, and quantum-chemical) could be calculated. These descriptors can be used in quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to predict the compound's biological activity or physical properties. This predictive modeling is valuable in fields like materials science and drug discovery. However, no specific predictive models based on the molecular descriptors of this compound have been reported in the scientific literature.

Applications in Advanced Chemical Synthesis and Functional Materials

A Versatile Intermediate in the Realm of Organic Synthesis

The strategic placement of reactive sites on the 5-Bromo-2,4,6-trifluoroisophthalonitrile molecule makes it a valuable precursor in the synthesis of complex chemical structures. Its utility as a building block stems from the distinct reactivity of its substituent groups, allowing for sequential and controlled chemical transformations.

A Gateway to Novel Fluorinated and Brominated Aromatic Compounds

As a polyhalogenated aromatic compound, this compound serves as an important starting material for the synthesis of other fluorinated and brominated aromatic derivatives. The presence of multiple fluorine atoms imparts unique electronic properties and stability to the benzene (B151609) ring, while the bromine atom offers a site for various coupling reactions. A closely related compound, 5-chloro-2,4,6-trifluoroisophthalonitrile (B160395), is recognized as a useful intermediate in the production of other organic fluorine compounds, which are key components in the manufacturing of agricultural pesticides, medicines, and dyestuffs. google.com This suggests a similar synthetic potential for its bromo counterpart.

The nitrile groups can also undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions, further expanding the range of accessible derivatives.

A Foundation for Complex Heterocyclic Systems

While direct examples of the use of this compound in the synthesis of complex heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of its functional groups suggests significant potential in this area. Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The nitrile groups of the isophthalonitrile moiety can, for instance, react with various reagents to form five- or six-membered heterocyclic rings.

Contributions to the Field of Specialized Organic Materials

The development of advanced materials with tailored properties is a cornerstone of modern technology. The incorporation of highly functionalized molecules like this compound into larger molecular assemblies can lead to materials with unique and desirable characteristics.

Incorporation into Polymeric Architectures for Tailored Properties

The bifunctional nature of this compound, with its two nitrile groups, makes it a candidate for use as a monomer or cross-linking agent in the synthesis of polymers. Fluorinated polymers are well-known for their exceptional thermal stability, chemical resistance, and low surface energy. While specific examples of polymers derived from this particular compound are not readily found, the principles of step-growth polymerization suggest its potential for creating novel polymeric materials with enhanced properties.

Development of Functional Organic Molecules for Specific Applications

The unique combination of functional groups in this compound makes it an attractive building block for the design of functional organic molecules. For instance, in the field of materials science, there is a continuous search for new dielectric materials with high dielectric constants and low loss for applications in electronics. Similarly, the development of non-flammable electrolytes is a critical area of research for improving the safety of batteries. rsc.org While direct application of this specific compound in these areas is not documented, its fluorinated and polar nature are desirable characteristics for such applications.

Industrial Applications of Derivatives

While the direct industrial applications of this compound itself are not widely reported, its derivatives have the potential for use in various industrial sectors. For example, the introduction of specific functional groups onto the aromatic ring could lead to compounds with antimicrobial properties, which are valuable as additives in industrial lubricants to prevent microbial growth and degradation of the lubricant.

Conclusion and Future Perspectives

Synthesis and Reactivity Paradigms for 5-Bromo-2,4,6-trifluoroisophthalonitrile

The synthesis of polyhalogenated aromatic nitriles like this compound is often a multi-step process that requires precise control over reaction conditions to achieve the desired regioselectivity. A plausible and industrially scalable method for synthesizing related polyfluorinated isophthalonitriles involves a halogen exchange (Halex) reaction. google.com This process typically starts with a more readily available polychlorinated or polybrominated precursor. For instance, the synthesis of the analogous 5-chloro-2,4,6-trifluoroisophthalonitrile (B160395) has been achieved by reacting tetrachloroisophthalonitrile with an alkali metal fluoride, such as potassium fluoride, at elevated temperatures in a polar aprotic solvent. google.com

A similar strategy could be employed for this compound, likely starting from 5-bromo-2,4,6-trichloroisophthalonitrile or pentachloroisophthalonitrile, followed by a selective bromination step if necessary. The Halex reaction's efficiency is contingent on factors such as temperature, pressure, and the choice of solvent and fluorinating agent.

Table 1: Plausible Synthetic Approaches for this compound

| Starting Material | Key Transformation | Reagents and Conditions | Potential Advantages |

| 5-Bromo-2,4,6-trichloroisophthalonitrile | Halogen Exchange (Halex) | KF or CsF, polar aprotic solvent (e.g., sulfolane), high temperature (200-300°C) | Utilizes established industrial processes. |

| Tetrabromoisophthalonitrile | Partial Halex Reaction | Controlled stoichiometry of KF, optimized temperature and time | Potentially a one-pot synthesis from a common precursor. |

| 2,4,6-Trifluoroisophthalonitrile | Electrophilic Bromination | Br₂, FeBr₃ or N-Bromosuccinimide (NBS) with a strong acid | Direct introduction of bromine, but regioselectivity could be a challenge. |

The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). The aromatic ring is severely electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of three fluorine atoms and two nitrile groups. This pronounced electrophilicity makes the ring highly susceptible to attack by nucleophiles. The positions ortho and para to the activating nitrile groups are particularly activated.

The bromine atom at the C5 position is a versatile handle for further functionalization. It can be displaced by a variety of nucleophiles (e.g., alkoxides, amines, thiolates) via an SNAr mechanism. Furthermore, the bromine atom enables participation in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, allowing for the introduction of a wide array of carbon-based or heteroatomic substituents. The fluorine atoms can also, under more forcing conditions, be substituted by strong nucleophiles, with the fluorine at the C2 position (flanked by two cyano groups) being potentially the most labile.

Challenges and Opportunities in Halogenated Aromatic Nitrile Chemistry

The chemistry of halogenated aromatic nitriles is rich with opportunity but also fraught with challenges. A primary hurdle is achieving regioselective synthesis. researchgate.net When multiple halogen atoms are present, controlling which one is substituted, either in a Halex reaction to produce the target molecule or in a subsequent derivatization, requires careful optimization of reaction conditions. The subtle differences in the electronic environment of each carbon-halogen bond can be exploited, but often mixtures of products are obtained.

Another challenge lies in the late-stage functionalization of complex molecules containing such motifs. nih.govdntb.gov.ua Introducing a polyhalogenated nitrile into a molecule late in a synthetic sequence can be difficult due to the harsh conditions often required for their synthesis. Conversely, performing reactions on other parts of a molecule without affecting the reactive halogenated nitrile core can be equally problematic.

Despite these challenges, significant opportunities exist. The development of more selective and milder fluorination and halogenation methods is a continuing area of research. nih.gov Advances in catalysis, particularly in photoredox and transition-metal catalysis, are providing new ways to functionalize these electron-poor rings under less demanding conditions. scispace.com These new methods could allow for the selective modification of one halogen over another, opening up new avenues for creating diverse molecular architectures. Furthermore, the unique electronic properties of these compounds make them attractive candidates for applications in materials science, for example, in the synthesis of fluorinated poly(aryl ether nitrile)s for low dielectric constant materials. researchgate.net

Broader Impact on the Design of Advanced Chemical Entities

Polyhalogenated and polyfunctionalized aromatic compounds like this compound are critical building blocks in the design of advanced chemical entities. The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and bioavailability. tandfonline.comnih.govnih.gov Fluorine's high electronegativity can alter the pKa of nearby functional groups, and its introduction can block sites of metabolic oxidation. dntb.gov.uaresearchgate.net

The dense functionalization of this compound provides a scaffold that can be elaborated in multiple, predictable ways. The bromine atom serves as a key anchoring point for coupling reactions, while the nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used to construct heterocyclic rings. This "plug-and-play" nature makes it a valuable intermediate for generating libraries of complex molecules for drug discovery screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.